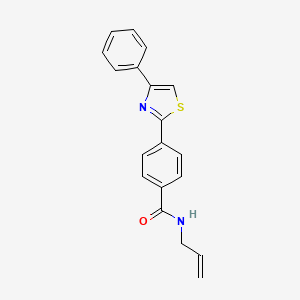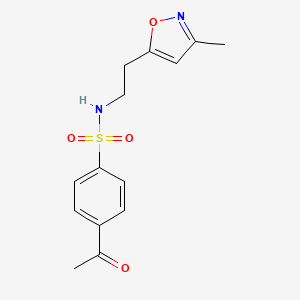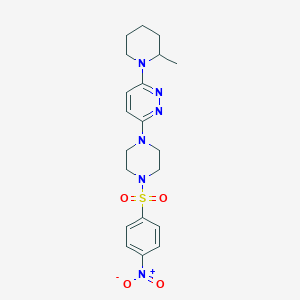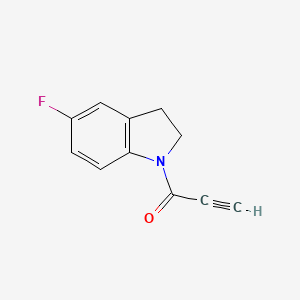
4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide
Descripción general
Descripción
The compound “4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide” is a complex organic molecule that contains a thiazole ring, a phenyl ring, and an amide group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Phenyl group refers to a functional group that is characterized by a ring of six carbon atoms, i.e., it is derived from benzene by removing one hydrogen atom. The amide group consists of a carbonyl group (C=O) linked to a nitrogen atom.
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of organic reactions . For instance, thiazole derivatives can be synthesized by reacting appropriate 2-halo-1-(4-hydroxyphenyl)ethanone with thiourea according to the modified Hantzch reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a phenyl ring, connected by a prop-2-enyl chain and an amide group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thiazole ring, the phenyl ring, and the amide group. The exact reactions that this compound can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related compounds involves intricate methodologies that lay the groundwork for developing "4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide". For instance, the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea involves GC–MS, elemental analyses, and spectroscopy techniques, providing a foundation for synthesizing similar compounds with benzamide moieties (Saeed et al., 2010). Additionally, studies on the synthesis of 2-[4-(4-ethylbenzamido)phenyl]benzothiazole highlight the use of vibrational spectroscopy and quantum chemical calculations for structural analysis, offering insights into the vibrational properties and electronic structure of similar compounds (Ünsalan et al., 2020).
Pharmaceutical Applications
While direct references to pharmaceutical applications of "this compound" were not found, related research into N-arylbenzamides showcases the potential for similar compounds in medical applications. For example, the study on the synthesis of 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides in glycerol medium suggests potential cytotoxic effects against various cancer cells, indicating the promise of similar compounds in cancer therapy (Thumula et al., 2020).
Mecanismo De Acción
Target of Action
The compound 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide, also known as 4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide, has been found to have potential antibacterial activity . The primary targets of this compound are bacterial strains, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . These bacteria are responsible for various infections in humans, and the compound’s action against them can help in treating these infections.
Mode of Action
The compound interacts with its targets by inhibiting bacterial cell-wall biosynthesis . Docking studies have demonstrated that strong interactions occur between the urea carbonyl of the compound and the MurB substrate domain at Lys217, Gln288, Tyr125, and Lys275 . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting their growth.
Biochemical Pathways
The compound affects the biochemical pathway responsible for bacterial cell-wall biosynthesis . By inhibiting this pathway, the compound prevents the bacteria from forming a protective cell wall, which is crucial for their survival and proliferation. The downstream effects of this inhibition include the disruption of bacterial growth and multiplication.
Pharmacokinetics
It is noted that the compound has been designed to improve the druggability of target compounds
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication . This is achieved by disrupting the biochemical pathway responsible for bacterial cell-wall biosynthesis . The compound has shown potent antibacterial activity, particularly against gram-positive bacteria .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of halogen groups such as chloro or fluoro has been observed to enhance the antibacterial activity of the compound . .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes, proteins, and other biomolecules, which can influence its biochemical reactions
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. It has been found to bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Propiedades
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-2-12-20-18(22)15-8-10-16(11-9-15)19-21-17(13-23-19)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYRZRUHRUFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2755534.png)
![N-[4-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2755535.png)
![(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2755537.png)
![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2755546.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2755550.png)

![N-(2-furylmethyl)-3-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2755552.png)

![5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2755554.png)
![5-Chloro-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755555.png)
